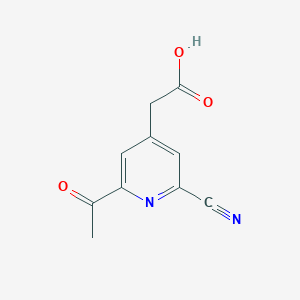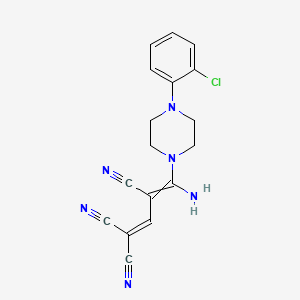
(E)-4-amino-4-(4-(2-chlorophenyl)piperazin-1-yl)buta-1,3-diene-1,1,3-tricarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(E)-4-amino-4-(4-(2-chlorophenyl)piperazin-1-yl)buta-1,3-diene-1,1,3-tricarbonitrile is a synthetic organic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often studied for their potential therapeutic applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-amino-4-(4-(2-chlorophenyl)piperazin-1-yl)buta-1,3-diene-1,1,3-tricarbonitrile typically involves multi-step organic reactions. One possible route could involve the following steps:
Formation of the Piperazine Ring: Starting with a suitable precursor, the piperazine ring can be formed through cyclization reactions.
Introduction of the Chlorophenyl Group: The 2-chlorophenyl group can be introduced via nucleophilic substitution reactions.
Formation of the Butadiene Moiety: The butadiene moiety can be synthesized through a series of condensation reactions.
Final Assembly: The final compound is assembled through coupling reactions, ensuring the correct stereochemistry (E-configuration).
Industrial Production Methods
Industrial production of such compounds often involves optimization of the synthetic route to improve yield and purity. This may include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as crystallization or chromatography.
化学反应分析
Types of Reactions
(E)-4-amino-4-(4-(2-chlorophenyl)piperazin-1-yl)buta-1,3-diene-1,1,3-tricarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents for electrophilic substitution, nucleophiles for nucleophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学研究应用
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets.
Medicine: Potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the synthesis of materials with specific properties.
作用机制
The mechanism of action of (E)-4-amino-4-(4-(2-chlorophenyl)piperazin-1-yl)buta-1,3-diene-1,1,3-tricarbonitrile involves its interaction with molecular targets such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the nature of the target and the compound’s structure.
相似化合物的比较
Similar Compounds
4-(2-chlorophenyl)piperazine: A simpler analog with similar pharmacological properties.
4-amino-4-(4-phenylpiperazin-1-yl)buta-1,3-diene-1,1,3-tricarbonitrile: A structurally related compound with a phenyl group instead of a chlorophenyl group.
Uniqueness
(E)-4-amino-4-(4-(2-chlorophenyl)piperazin-1-yl)buta-1,3-diene-1,1,3-tricarbonitrile is unique due to its specific combination of functional groups and stereochemistry, which may confer distinct biological activities and chemical reactivity compared to similar compounds.
属性
分子式 |
C17H15ClN6 |
|---|---|
分子量 |
338.8 g/mol |
IUPAC 名称 |
4-amino-4-[4-(2-chlorophenyl)piperazin-1-yl]buta-1,3-diene-1,1,3-tricarbonitrile |
InChI |
InChI=1S/C17H15ClN6/c18-15-3-1-2-4-16(15)23-5-7-24(8-6-23)17(22)14(12-21)9-13(10-19)11-20/h1-4,9H,5-8,22H2 |
InChI 键 |
ZTMLWPJKBUISPU-UHFFFAOYSA-N |
规范 SMILES |
C1CN(CCN1C2=CC=CC=C2Cl)C(=C(C=C(C#N)C#N)C#N)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![3-(Benzo[e]-1,4-dioxan-6-yl)acrylic acid methyl ester](/img/structure/B14849129.png)
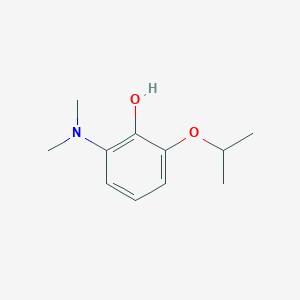

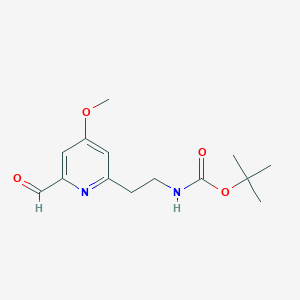


![(alphaR)-N-Hydroxy-alpha-methyl-N-[3-[3-(trifluoromethyl)phenyl]propyl]-1-naphthalenemethanamine](/img/structure/B14849164.png)
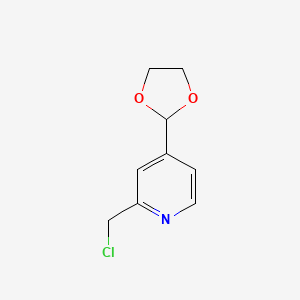
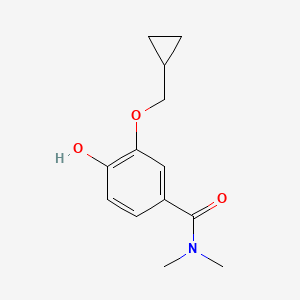
![1-[3-(Chloromethyl)-5-methylphenyl]ethanone](/img/structure/B14849179.png)
